2-(N-methylprop-2-enamido)acetic acid

RAFT Polymerization Copolymerization Kinetics Stimuli-Responsive Polymers

Standard acrylamides lack the tertiary amide-N-methyl-carboxylic acid triad needed for precise LCST control and low-fouling surfaces. This monomer solves that gap. - **PNASME coatings**: >98% reduction in protein adsorption (biosensor/implantable devices). - **Smart polymers**: Tunable LCST (44.5-48.5°C) via DP control; ideal for near-physiological drug release. - **Controlled polymerization**: RAFT-compatible (r1*r2=0.21 with styrene); low dispersity block copolymers. Available at research-grade purity for immediate delivery.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
CAS No. 71325-63-8
Cat. No. B3386227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(N-methylprop-2-enamido)acetic acid
CAS71325-63-8
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C(=O)C=C
InChIInChI=1S/C6H9NO3/c1-3-5(8)7(2)4-6(9)10/h3H,1,4H2,2H3,(H,9,10)
InChIKeyOBXSAUMTBVIHRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(N-methylprop-2-enamido)acetic acid Procurement & Chemical Identity


2-(N-methylprop-2-enamido)acetic acid (CAS 71325-63-8, C6H9NO3, MW 143.14), also known as N-acryloyl-N-methylglycine, is a polymerizable monomer featuring an acrylic amide group conjugated with a tertiary amine and a free carboxylic acid moiety . This bifunctional structure enables its incorporation into various polymer backbones as a reactive building block, distinct from simpler acrylamides . The compound is commercially available at research-grade purity (≥95%) for use in polymer chemistry and materials science .

Why Generic Monomers Cannot Substitute This Compound


Simple acrylamide (e.g., N-methylolacrylamide, N-methacryloylglycine) or standard acrylic acid monomers lack the precise combination of a tertiary amide, an N-methyl substituent, and a carboxylic acid on the same vinyl unit. This specific architecture directly controls polymerization kinetics, copolymerization parameters, and the resulting polymer's stimuli-responsive behavior and post-polymerization functionality [1][2]. Substituting with a structurally similar analog will inevitably alter copolymer composition drift, molecular weight distribution in controlled polymerizations like RAFT, and the critical hydrophilic/hydrophobic balance that governs aqueous solubility and LCST behavior [3].

Quantitative Differentiation from Structural Analogs


Copolymer Reactivity Ratio with Styrene in RAFT

The methyl ester derivative of the target compound, N-acryloylsarcosine methyl ester (NASME, CAS 72065-23-7), enables the synthesis of block copolymers with a tunable and predictable lower critical solution temperature (LCST) via RAFT polymerization. This is a direct functional advantage over unsubstituted acrylamide monomers [1]. Its copolymerization behavior with styrene has been quantified, providing crucial parameters for rational polymer design that are not available for simpler analogs like N-methylolacrylamide or N-methacryloylglycine [2].

RAFT Polymerization Copolymerization Kinetics Stimuli-Responsive Polymers

Tunable LCST of Poly(N-acryloylsarcosine methyl ester)

The polymer derived from the methyl ester of 2-(N-methylprop-2-enamido)acetic acid, PNASME, exhibits a tunable LCST in aqueous solution. This thermoresponsive behavior is a key differentiator from polymers derived from simple acrylamides or acrylic acid, which either have fixed or no LCST under similar conditions [1]. The LCST can be precisely controlled by adjusting the degree of polymerization (DP) or by copolymerization, enabling rational design of 'smart' materials [2].

Thermoresponsive Polymers LCST Tuning Smart Materials

Protein-Resistance of Plasma-Polymerized Coatings

Coatings derived from N-acryloylsarcosine methyl ester (the methyl ester of the target compound) demonstrate superior resistance to protein adsorption compared to conventional polymer surfaces. This is a critical functional advantage for biomedical and diagnostic applications where biofouling must be minimized [1].

Protein Adsorption Biocompatible Coatings Surface Modification

Hydrolytic and pH-Responsive Nanoparticle Disassembly

Diblock copolymers containing a PNASME block (derived from the methyl ester of the target compound) can be designed to undergo hydrolysis, leading to the pH-responsive disassembly of nanostructures. This behavior is directly attributable to the hydrolyzable ester side-chains of the PNASME block and is not observed with non-ester containing acrylamide analogs [1].

Stimuli-Responsive Degradation Block Copolymer Nanoparticles Drug Delivery

Best-Fit Application Scenarios


Tunable Thermoresponsive Polymers for Smart Hydrogels

As demonstrated by the tunable LCST of PNASME (from 44.5 to 48.5 °C with increasing DP) [1], 2-(N-methylprop-2-enamido)acetic acid and its ester derivatives are ideal monomers for synthesizing 'smart' polymers. This allows for the precise engineering of hydrogels and nanoparticles that undergo phase transition near physiological temperatures, a critical design parameter for controlled drug release systems that cannot be met by fixed-LCST polymers like PNIPAM.

Protein-Resistant Biomedical Coatings and Biosensors

The quantifiable >98% reduction in protein adsorption achieved by PNASME coatings [2] positions this compound as a strategic building block for next-generation biomedical coatings. Its use is particularly compelling for applications such as biosensor interfaces, implantable medical devices, and diagnostic assay plates where minimizing nonspecific protein binding is paramount for device sensitivity and longevity.

Stimuli-Responsive Nanoparticles with Hydrolytic Degradation

The ability of PNASME-containing block copolymers to form well-defined nanoparticles (e.g., 88 nm diameter) that disassemble under hydrolytic and pH-triggered conditions [3] makes this monomer class a valuable tool for creating advanced nanocarriers. This is especially relevant for the development of sophisticated drug delivery platforms requiring multi-stimuli responsiveness (e.g., pH and temperature) for targeted payload release in specific biological environments.

Controlled RAFT Polymerization for Defined Architectures

The established copolymerization parameters with styrene (r1*r2 = 0.21) [1] confirm the suitability of this monomer class for living/controlled radical polymerizations like RAFT. This enables the design and synthesis of complex, well-defined macromolecular architectures (e.g., block copolymers, star polymers) with predictable composition, low dispersity, and tailored functionality, which is essential for fundamental polymer research and advanced materials engineering.

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